-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound can be synthesized through various methods, including the reaction of 3-bromo-5-nitropyrimidine with trifluoroacetonitrile.[1]
Scientists use various techniques to characterize synthesized compounds, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide information about the compound's structure and composition. []
Research suggests that 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine may have potential applications in various scientific fields, including:
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of both bromine and trifluoromethyl groups. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C7H4BrF3N4, and it features a unique structure that contributes to its chemical reactivity and biological properties.
Research indicates that 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine exhibits notable biological activities. It has been associated with antibacterial properties against various gram-positive and gram-negative bacteria. Some derivatives of imidazo[1,2-a]pyrimidines have shown potential as antimicrobial agents, suggesting that this compound may also possess similar capabilities . Additionally, compounds within this class have been studied for their role as GABA receptor modulators, which could be beneficial in treating anxiety disorders .
Several synthesis methods have been developed for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine:
The applications of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine are diverse:
Interaction studies involving 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine focus on its binding affinity to various biological targets. Notably, studies on its interaction with GABA receptors indicate that it may function as an allosteric modulator, which could enhance or inhibit receptor activity depending on the context. Further investigations into its interactions with other biomolecules are ongoing to elucidate its full pharmacological profile.
Several compounds share structural similarities with 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
7-Methylimidazo[1,2-a]pyrimidine | Contains a methyl group instead of trifluoromethyl | Less lipophilic compared to trifluoromethyl derivative |
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridine | Different ring structure | Potentially different biological activity |
8-Fluoroimidazo[1,2-a]pyridine | Fluorine substitution at a different position | May exhibit different pharmacokinetics |
These compounds highlight the structural diversity within the imidazo family while emphasizing the unique properties conferred by specific substitutions such as bromine and trifluoromethyl groups.
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a fused nitrogen-containing heterocyclic compound characterized by a bicyclic structure combining an imidazole and pyrimidine ring. Its molecular formula is $$ \text{C}7\text{H}3\text{BrF}3\text{N}3 $$, with a molecular weight of 266.02 g/mol. Key structural features include a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyrimidine core. The compound is classified under the imidazopyrimidine family, a subgroup of nitrogen-rich heterocycles with demonstrated pharmacological and synthetic relevance.
Property | Value |
---|---|
CAS Number | 375857-65-1 |
SMILES | FC(F)(F)C1=NC2=NC=C(Br)N2C=C1 |
InChIKey | KNZLHVPYMPIRLG-UHFFFAOYSA-N |
PubChem CID | 11391462 |
Molecular Formula | $$ \text{C}7\text{H}3\text{BrF}3\text{N}3 $$ |
The presence of electron-withdrawing groups (Br and CF₃) enhances its reactivity, particularly in cross-coupling reactions and functionalization at the 3-position.
The synthesis of imidazo[1,2-a]pyrimidines dates back to the mid-20th century, with early methods focusing on cyclization of 2-aminopyrimidines with α-haloketones. However, 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine emerged as a distinct intermediate in the 2000s, driven by advancements in halogenation and fluorination techniques.
Key milestones include:
These advancements underscore its role in medicinal chemistry and materials science.
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine serves as a versatile scaffold due to its:
Imidazopyrimidines are fused heterocycles with two nitrogen atoms in the pyrimidine ring and one in the imidazole ring. 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine occupies a unique niche due to:
This positioning highlights its importance as a building block for bioactive molecules.
The solubility characteristics of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine demonstrate the typical behavior of halogenated heterocyclic compounds with significant hydrophobic character due to the presence of both bromine and trifluoromethyl functional groups.
Water solubility is extremely limited, with the compound classified as very slightly soluble in aqueous media. Quantitative solubility data indicates a solubility of approximately 0.27 g/L at 25°C [4], which corresponds to the predicted behavior based on the compound's lipophilic nature and the presence of electron-withdrawing substituents that reduce hydrogen bonding capacity with water molecules.
Organic solvent solubility is significantly enhanced compared to aqueous systems. The compound demonstrates soluble characteristics in common organic solvents , including dimethyl sulfoxide (DMSO), which is frequently employed for preparation of stock solutions in analytical and synthetic applications. This enhanced solubility in organic media is attributed to the favorable interactions between the compound's aromatic system and organic solvent molecules.
Solvent | Solubility | Notes |
---|---|---|
Water | Very slightly soluble (0.27 g/L at 25°C) | Calculated value (ACD/Labs) [4] |
Organic Solvents | Soluble | General organic solvent solubility |
DMSO | Soluble | Commonly used for stock solutions |
Methanol | Likely soluble | Typical for similar compounds |
Ethanol | Likely soluble | Typical for similar compounds |
Acetone | Likely soluble | Typical for similar compounds |
The thermal properties of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine remain incompletely characterized in the available literature, with specific melting and boiling point values not definitively established through experimental determination [1] [3]. This absence of precise thermal transition data is not uncommon for specialized heterocyclic compounds that are primarily utilized as synthetic intermediates or research chemicals.
The melting point data is listed as not available in commercial supplier specifications [1] [3], indicating that systematic thermal analysis studies have not been conducted or reported for this specific compound. This represents a significant gap in the physicochemical characterization that would be valuable for both analytical identification and process development applications.
Similarly, boiling point information is not available in the current literature [1] [3], which is consistent with the compound's likely decomposition before reaching its theoretical boiling point. This behavior is typical for heterocyclic compounds containing multiple electron-withdrawing groups, where thermal decomposition often occurs prior to normal phase transitions.
The density of the compound has been calculated using advanced computational methods, yielding a predicted value of 1.96 ± 0.1 g/cm³ [1]. This relatively high density reflects the presence of the heavy bromine atom and the compact molecular structure of the fused heterocyclic system.
Thermal Property | Value | Method/Source |
---|---|---|
Melting Point | Not available | Supplier data [1] [3] |
Boiling Point | Not available | Supplier data [1] [3] |
Density (calculated) | 1.96 ± 0.1 g/cm³ (predicted) | SciFinder calculation [1] |
The spectroscopic characterization of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine relies on multiple analytical techniques that provide complementary structural information essential for compound identification and purity assessment.
Molecular identification parameters include the InChI (International Chemical Identifier): InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H and the corresponding InChI Key: KNZLHVPYMPIRLG-UHFFFAOYSA-N [8]. These identifiers provide unique molecular fingerprints that enable precise database searches and compound verification across chemical information systems.
Chemical structure representation utilizes SMILES notation: BrC1=CN=C2N=C(C=C[N]12)C(F)(F)F, with the Canonical SMILES: FC(F)(F)C1=CN2C(=NC=C2Br)N=C1 [8]. These representations encode the complete molecular connectivity and stereochemical information in a standardized format suitable for computational applications.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for structure elucidation and purity analysis [10]. The presence of both bromine and trifluoromethyl substituents provides distinctive chemical shift patterns that facilitate unambiguous identification. The trifluoromethyl group typically appears as a characteristic singlet in 19F NMR spectra, while the aromatic protons of the imidazo[1,2-a]pyrimidine core system exhibit predictable coupling patterns in 1H NMR analysis.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [10]. The molecular ion peak at m/z 266.02 (for 79Br isotope) and 268.02 (for 81Br isotope) confirms the molecular formula, while characteristic fragmentation patterns involving loss of bromine and trifluoromethyl groups provide additional structural confirmation.
Infrared spectroscopy enables functional group identification through characteristic absorption bands [10]. The trifluoromethyl group exhibits strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic C=N and C=C stretching modes appear in the 1500-1600 cm⁻¹ range. The imidazo[1,2-a]pyrimidine core structure produces distinctive fingerprint patterns in the 800-1500 cm⁻¹ region.
Ultraviolet-Visible spectroscopy provides information about electronic transitions and conjugation effects [10]. The extended π-electron system of the heterocyclic core, modified by the electron-withdrawing effects of bromine and trifluoromethyl substituents, produces characteristic absorption maxima that can be used for quantitative analysis and purity assessment.
Refractive index measurements provide an additional physical property for compound identification, with a reported value of 1.620 [1]. This optical property reflects the compound's molecular polarizability and can serve as a rapid identification parameter.
Spectroscopic Technique | Application | Key Characteristics |
---|---|---|
InChI/InChI Key | Unique molecular identifier | Database searchable fingerprint [8] |
SMILES Notation | Chemical structure representation | Standardized connectivity encoding [8] |
NMR Spectroscopy | Structure elucidation and purity analysis | Characteristic chemical shift patterns [10] |
Mass Spectrometry | Molecular weight confirmation | Isotope pattern and fragmentation analysis [10] |
Infrared Spectroscopy | Functional group characterization | C-F and aromatic stretching modes [10] |
UV-Visible Spectroscopy | Electronic properties analysis | π-electron system transitions [10] |
Refractive Index | Physical property measurement | 1.620 (optical identification) [1] |